molecular formula C11H11BrClNO B6271364 6-bromo-2-methoxynaphthalen-1-amine hydrochloride CAS No. 1071532-77-8

6-bromo-2-methoxynaphthalen-1-amine hydrochloride

Cat. No.: B6271364
CAS No.: 1071532-77-8
M. Wt: 288.57 g/mol
InChI Key: GSWZWHAWCBWULN-UHFFFAOYSA-N
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Description

6-bromo-2-methoxynaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H10BrNO·HCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, methoxy, and amine functional groups

Preparation Methods

The synthesis of 6-bromo-2-methoxynaphthalen-1-amine hydrochloride typically involves several steps. One common method starts with the bromination of 2-methoxynaphthalene to produce 6-bromo-2-methoxynaphthalene. This intermediate is then subjected to amination to introduce the amine group, resulting in 6-bromo-2-methoxynaphthalen-1-amine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

6-bromo-2-methoxynaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-2-methoxynaphthalen-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-methoxynaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit tyrosine-protein kinases, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

6-bromo-2-methoxynaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

1071532-77-8

Molecular Formula

C11H11BrClNO

Molecular Weight

288.57 g/mol

IUPAC Name

6-bromo-2-methoxynaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H10BrNO.ClH/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13;/h2-6H,13H2,1H3;1H

InChI Key

GSWZWHAWCBWULN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)N.Cl

Purity

90

Origin of Product

United States

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